molecular formula C4H5BrF2O B13594747 1-Bromo-3,3-difluorobutan-2-one

1-Bromo-3,3-difluorobutan-2-one

Cat. No.: B13594747
M. Wt: 186.98 g/mol
InChI Key: QIZMLKCZAXBBPM-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluorobutan-2-one is an organic compound with the molecular formula C4H5BrF2O It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-difluorobutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3-difluorobutan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place at room temperature and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, is a common practice. This method offers advantages such as improved safety, energy efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-difluorobutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include 3,3-difluorobutan-2-one derivatives with various substituents replacing the bromine atom.

    Oxidation: Major products are carboxylic acids or ketones with higher oxidation states.

    Reduction: The primary product is 3,3-difluorobutan-2-ol.

Scientific Research Applications

1-Bromo-3,3-difluorobutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical intermediates.

    Industry: It is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluorobutan-2-one involves its reactivity with nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-difluorobenzene: Another halogenated compound with similar reactivity but different structural properties.

    1-Bromo-3,3,3-trifluoropropene: Shares the bromine and fluorine atoms but differs in the carbon backbone and reactivity.

Uniqueness

1-Bromo-3,3-difluorobutan-2-one is unique due to its combination of bromine and fluorine atoms on a butanone backbone. This structure imparts distinct reactivity patterns, making it valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C4H5BrF2O

Molecular Weight

186.98 g/mol

IUPAC Name

1-bromo-3,3-difluorobutan-2-one

InChI

InChI=1S/C4H5BrF2O/c1-4(6,7)3(8)2-5/h2H2,1H3

InChI Key

QIZMLKCZAXBBPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CBr)(F)F

Origin of Product

United States

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